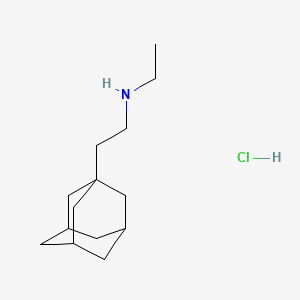

盐酸(2-金刚烷-1-基-乙基)-乙基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

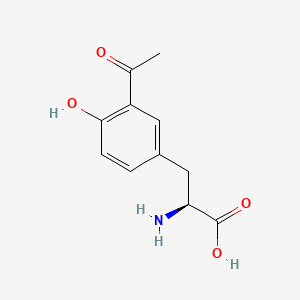

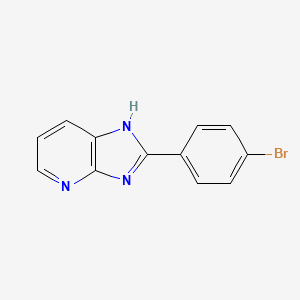

The compound "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride" is of interest in the field of organic chemistry due to its adamantane structure, which is known for its high thermal stability and unique chemical properties. Adamantane derivatives are explored for various applications, including pharmaceuticals, due to their bioactive potential and ability to interact with biological systems in specific ways.

Synthesis Analysis

The synthesis of adamantane derivatives involves complex reactions that yield various functionalized adamantanes. One method described involves the reaction of amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, producing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides] with yields between 72–87% and 18–60%, respectively (D'yachenko, Burmistrov, & Butov, 2019).

Molecular Structure Analysis

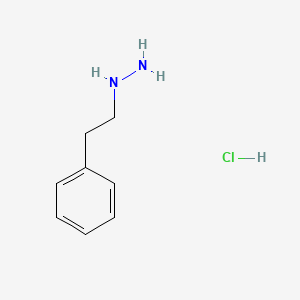

The molecular structure of adamantane derivatives, including "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride," is characterized by the adamantane core, a highly stable, cage-like structure. This core significantly influences the chemical behavior and physical properties of the derivatives. Quantitative assessment and insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis have revealed the nature of noncovalent interactions in adamantane derivatives, emphasizing the role of intra- and intermolecular interactions in determining molecular orientation and stability (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions that modify their structure and functionality. For example, reactions of adamantane-1(2)-amines with ethyl isothiocyanatoacetate produce ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates, highlighting the versatility of adamantane derivatives in forming new chemical bonds and functional groups (Burmistrov, Pitushkin, Vasipov, & Butov, 2017).

科学研究应用

Synthesis and Chemical Properties

- Ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates were synthesized using adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines, showcasing the utility of adamantane derivatives in the synthesis of new compounds with potential applications in various fields (Burmistrov et al., 2017).

- The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and bis[(adamantan-1-yl)alkylene(phenylene)oxamides demonstrates the versatility of adamantane derivatives in creating novel compounds (D’yachenko et al., 2019).

Crystallographic and Quantum Analysis

- Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized and analyzed using quantum theory of atoms-in-molecules (QTAIM), revealing insights into non-covalent interactions in these compounds (El-Emam et al., 2020).

Antibacterial Activity

- Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride was synthesized and found to have antibacterial activity, highlighting the potential of adamantane derivatives in medical applications (Krylov et al., 2016).

Synthesis of Piperidines and Aminoketones

- The synthesis of 1-[2-(adamantan-1-yl)ethyl]piperidines and β-aminoketones of the adamantane series further illustrates the chemical flexibility and potential uses of adamantane derivatives (Shadrikova et al., 2016); (Makarova et al., 2002).

Neuroprotective Agents

- Fluorescent heterocyclic adamantane amines were synthesized, demonstrating neuroprotective activity and potential for neurological assay development (Joubert et al., 2011).

Antiviral and Neurotropic Activity

- Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were synthesized, showing both antimicrobial and anti-HIV-1 activity (El-Emam et al., 2004).

- N-adamantyl derivatives of aromatic amines have shown neurotropic activity, indicating their potential use in psychotropic medication (Morozov et al., 2006).

属性

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUXJAVFDBNRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181324 |

Source

|

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride | |

CAS RN |

26831-44-7 |

Source

|

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)